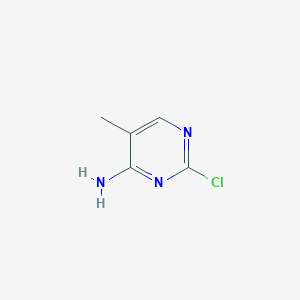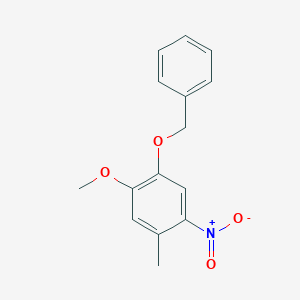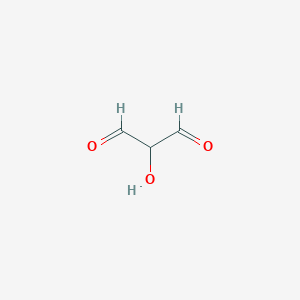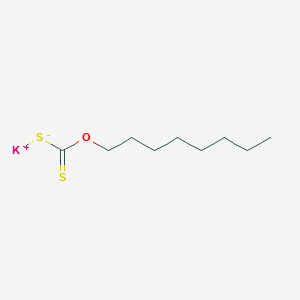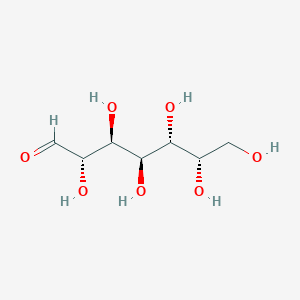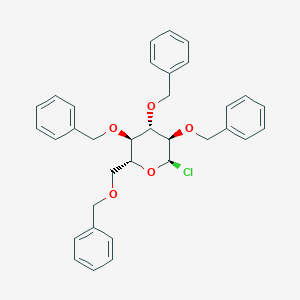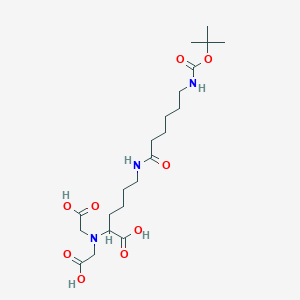
t-Boc-aminocaproicnitrilotriacetic Acid
Overview
Description
Synthesis Analysis
The synthesis of t-Boc-aminocaproicnitrilotriacetic Acid involves the condensation of amino NTA and carboxylic NTA, starting with appropriately protected lysine to synthesize mono-NTA synthons. This process enables the creation of tri-NTA through the condensation of these synthons, with amino tri-NTA serving as a key intermediate for synthesizing a series of tri-NTA conjugates with various functional units. This methodological approach allows for the facile synthesis of multivalent NTA and its conjugates, expanding the toolbox for the manipulation of His-tagged molecules (Huang et al., 2006).
Molecular Structure Analysis
The molecular structure of t-Boc-aminocaproicnitrilotriacetic Acid and its derivatives is characterized by the presence of the tert-butyloxycarbonyl (t-Boc) group, which serves as a protective group in peptide synthesis. The t-Boc group facilitates the introduction of N-protecting groups into amino acids, crucial for peptide synthesis and modifications. The structural design of these molecules enables specific interactions with target proteins, thereby enhancing their application in various bioconjugation strategies (Sakakibara et al., 1969; Sakakibara et al., 1965).
Chemical Reactions and Properties
The chemical properties of t-Boc-aminocaproicnitrilotriacetic Acid derivatives are highlighted by their ability to form stable complexes with His-tagged proteins without significant activity loss or fluorescence quenching. These properties are utilized in creating high-affinity chips and liposomes for bioanalytical applications, demonstrating the compound's versatility in chemical reactions and its utility in biological contexts (Myers et al., 1992).
Physical Properties Analysis
The physical properties of t-Boc-aminocaproicnitrilotriacetic Acid derivatives, such as solubility and stability, are crucial for their application in peptide synthesis and bioconjugation. The introduction of the t-Boc group and its subsequent removal under specific conditions demonstrates the compound's adaptability and functionality in various chemical environments, facilitating its use in a wide range of scientific applications (Deechongkit et al., 2004).
Chemical Properties Analysis
t-Boc-aminocaproicnitrilotriacetic Acid and its derivatives exhibit specific chemical properties that allow for selective protection and deprotection of amino groups, essential for peptide synthesis. The reactivity of these compounds, coupled with their ability to undergo various chemical transformations, underscores their significance in synthesizing complex peptides and proteins with high precision and efficiency (Pettit, 1975).
Scientific Research Applications
Bioactive Peptides and Cellular Delivery
Bioactive peptides, including cell-penetrating peptides (CPPs), have shown significant promise in therapeutic delivery and molecular biology research. CPPs, short peptides capable of crossing biological membranes, facilitate the intracellular delivery of various bioactive cargos. This property has potential applications in disease diagnosis and therapy, including cancer, inflammation, and neurological disorders. While not directly related to "t-Boc-aminocaproicnitrilotriacetic Acid," understanding the mechanisms and applications of CPPs can provide insights into the delivery and functionalization of complex molecules in scientific research (Xie et al., 2020).
Therapeutic Drug Monitoring in Critical Care
The practice of therapeutic drug monitoring (TDM) is critical in optimizing the efficacy and safety of various drugs in critically ill patients. This approach is particularly relevant in the intensive care setting, where pharmacokinetics can be unpredictable. While the focus here is not directly on "t-Boc-aminocaproicnitrilotriacetic Acid," the principles of TDM provide a framework for the potential clinical application of new compounds in a controlled and effective manner, ensuring the right concentration of the drug reaches the target tissue without causing toxicity (Abdul-Aziz et al., 2020).
Milk Peptides: Bioactivity and Potential
Research into bioactive milk peptides highlights the potential of natural compounds for health benefits, including antimicrobial and immunological effects. These peptides are derived from milk proteins and exhibit various biological activities that can influence health and disease. The study of such peptides may offer parallels to researching "t-Boc-aminocaproicnitrilotriacetic Acid" in terms of exploring natural or synthetic compounds for their bioactive potential in scientific and therapeutic applications (Clare & Swaisgood, 2000).
Safety And Hazards
properties
IUPAC Name |
2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O9/c1-21(2,3)33-20(32)23-12-7-4-5-10-16(25)22-11-8-6-9-15(19(30)31)24(13-17(26)27)14-18(28)29/h15H,4-14H2,1-3H3,(H,22,25)(H,23,32)(H,26,27)(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCVPQNRDSBAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394778 | |
| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-aminocaproicnitrilotriacetic Acid | |
CAS RN |
1039123-88-0 | |
| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



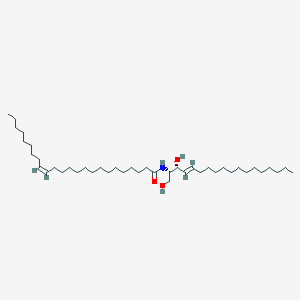

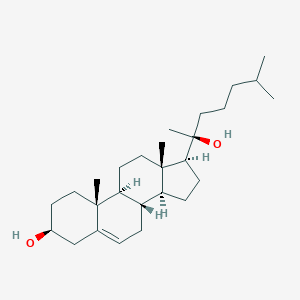
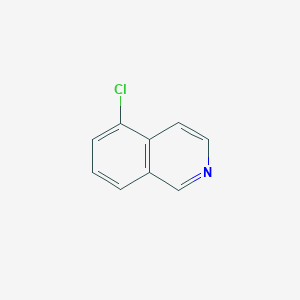


![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
